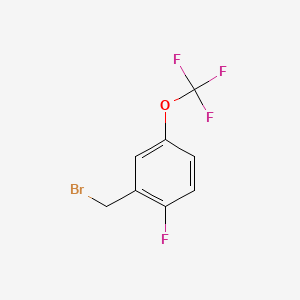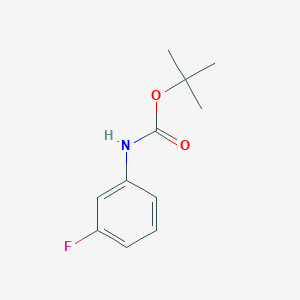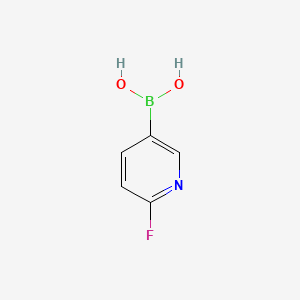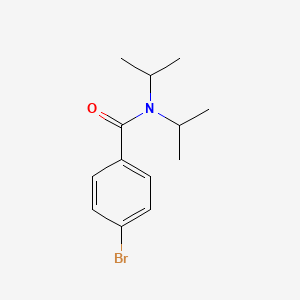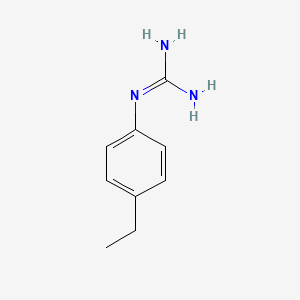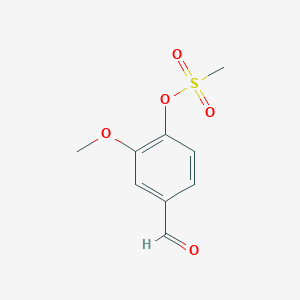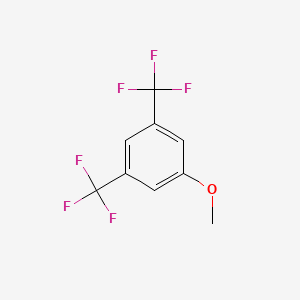
2-(2-Bromoethoxy)-1,4-dimethylbenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, was achieved via the Williamson Reaction, which is a common method for preparing ethers . This suggests that "2-(2-Bromoethoxy)-1,4-dimethylbenzene" could potentially be synthesized through a similar etherification reaction involving the appropriate phenol and 1,2-dibromoethane.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations . These methods provide detailed information on the conformation and electronic structure of the molecules. For "2-(2-Bromoethoxy)-1,4-dimethylbenzene," similar analytical techniques would likely reveal the molecular geometry and electronic distribution, which are important for understanding its reactivity.
Chemical Reactions Analysis
The reactivity of brominated compounds is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers describe various chemical reactions involving brominated compounds, such as the Friedel-Crafts reaction and radical bromination . These reactions are relevant to "2-(2-Bromoethoxy)-1,4-dimethylbenzene," as they could be used to further functionalize the molecule or to synthesize it from simpler precursors.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the presence of bromine can increase the density and change the solubility of the compound . The papers do not provide specific data on "2-(2-Bromoethoxy)-1,4-dimethylbenzene," but similar compounds exhibit properties such as crystallinity and stability, which are often analyzed using X-ray crystallography and spectroscopic methods .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Regioselective Bromination and Conversion into Sulfur-functionalised Benzoquinones : The regioselective bromination of related compounds like 1,4-dimethoxy-2,3-dimethylbenzene has been examined. This process leads to the creation of various bromination products, one of which is 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, demonstrating the compound's potential in synthesizing new sulfur-containing quinone derivatives (Aitken et al., 2016).
Structural Analysis in Crystallography : Structural analysis of compounds similar to 2-(2-Bromoethoxy)-1,4-dimethylbenzene, such as 1,4-dimethoxy-2,3-dimethylbenzene, has been performed. These studies are crucial for understanding the molecular structure and properties of these compounds, which can inform their application in various scientific research fields (Hammershøj et al., 2005).
Chemical Kinetics and Reaction Studies
- Reaction Kinetics of Bromination : Experimental and theoretical studies have been conducted on the bromination reactions of compounds like 1,4-dimethylbenzene, which is structurally similar to 2-(2-Bromoethoxy)-1,4-dimethylbenzene. These studies provide insights into the reaction mechanisms and kinetics, which are essential for understanding and optimizing chemical processes (Villalba et al., 2018).
Oxidation and Combustion Studies
- Oxidation and Ignition Research : Research into the oxidation and ignition of dimethylbenzenes, including 1,2-dimethylbenzene, provides valuable information about the combustion characteristics of these compounds. Such studies are relevant to fields like fuel science and combustion engineering (Gaïl et al., 2008).
Synthesis of Derivatives and Intermediates
- Synthesis of Intermediate Compounds : 2-(2-Bromoethoxy)-1,4-dimethylbenzene can serve as an intermediate in the synthesis of various derivatives. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene from related compounds demonstrates the compound's potential in pharmaceutical and material science applications (Zhai Guang-xin, 2006).
Advanced Material Science
- Development of Energetic Compounds : Research into the synthesis of functionalized tetrazenes, involving compounds similar to 2-(2-Bromoethoxy)-1,4-dimethylbenzene, highlights the potential of these substances in creating energetic materials. Such materials have applications in fields like explosives and propellants (Heppekausen et al., 2009).
Propiedades
IUPAC Name |
2-(2-bromoethoxy)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISLHJJABQJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394919 | |
| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)-1,4-dimethylbenzene | |
CAS RN |
37136-96-2 | |
| Record name | 2-(2-Bromoethoxy)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

